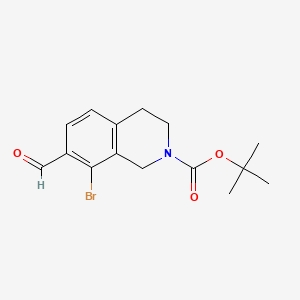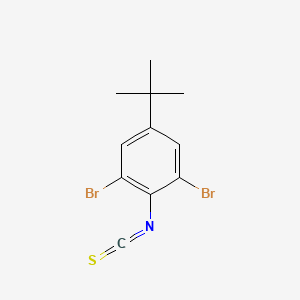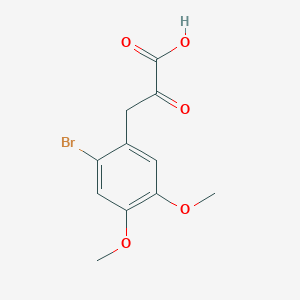
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid is an organic compound that features a brominated aromatic ring with two methoxy groups and a carboxyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 4,5-dimethoxybenzene followed by a series of reactions to introduce the oxopropanoic acid moiety. One common method involves the following steps:
Bromination: 4,5-Dimethoxybenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethoxybenzene.
Formylation: The brominated product is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to produce 2-bromo-4,5-dimethoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde is then reacted with malonic acid in the presence of a base like piperidine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and formylation steps to enhance efficiency and yield. Additionally, the use of automated systems for reaction monitoring and control can further improve the scalability of the process.
化学反応の分析
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.
作用機序
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups on the aromatic ring can participate in various interactions with enzymes and receptors, potentially inhibiting their activity. The carboxyl group can also form hydrogen bonds with amino acid residues in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid: Similar structure but lacks the oxo group.
3-(2-Bromo-4,5-dimethoxyphenyl)acetic acid: Similar structure but has a shorter carbon chain.
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxoacetic acid: Similar structure but has a different carbonyl position.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both the bromine atom and the oxopropanoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
分子式 |
C11H11BrO5 |
|---|---|
分子量 |
303.11 g/mol |
IUPAC名 |
3-(2-bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11BrO5/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5H,3H2,1-2H3,(H,14,15) |
InChIキー |
QLNPVUNBEBUUPM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CC(=O)C(=O)O)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate](/img/structure/B15334563.png)
![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)
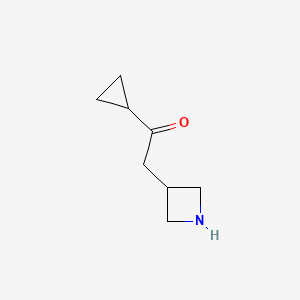
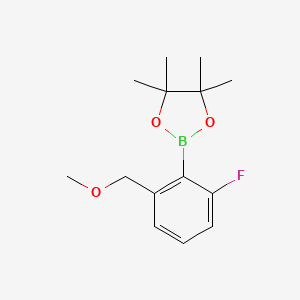
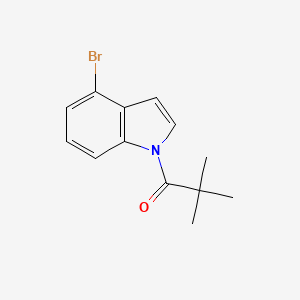
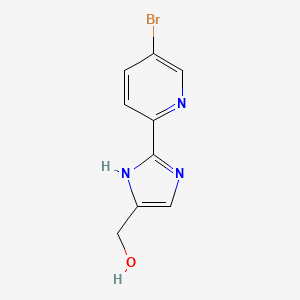

![5-Bromo-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B15334619.png)
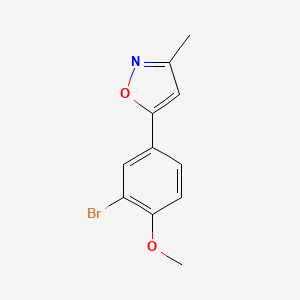
![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
